molecular formula C11H20BNO2 B1528925 BoroGly-(+)-Pinanediol CAS No. 877371-68-1

BoroGly-(+)-Pinanediol

Cat. No. B1528925
CAS RN: 877371-68-1
M. Wt: 209.1 g/mol
InChI Key: GMWJKKPSKPSEBE-CKEKPRIKSA-N
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Description

BoroGly-(+)-Pinanediol, also known as Boron Glycinate, is an organoboron compound that has been used in a variety of scientific research applications. Boron Glycinate is a derivative of pinanediol, a cyclic diol with two hydroxyl groups. It is a colorless, water-soluble compound that can be used in a variety of biochemical and physiological experiments. Boron Glycinate has been found to be a useful tool in the study of many biological processes, including enzyme activation, protein folding, and enzyme inhibition.

Scientific Research Applications

Catalysis and Environmental Applications

  • The copper(I) boryl complex, involving compounds such as BoroGly-(+)-Pinanediol, is efficient in the catalytic reduction of CO2 to CO. This process is significant for environmental remediation efforts, indicating a potential pathway for CO2 utilization and reduction in the atmosphere (Laitar, Müller, & Sadighi, 2005).

Medicinal Chemistry

  • Boron-containing compounds, including derivatives of BoroGly-(+)-Pinanediol, have shown potential in drug discovery. For example, peptide boronic acid derivatives have been identified as potent inhibitors of serine proteases, with applications in thrombin inhibition (Tapparelli et al., 1993). This could lead to the development of new therapeutic agents for diseases related to thrombosis and coagulation disorders.

Chemical Synthesis and Material Science

  • Research has explored methods for the deprotection of pinanediol and pinacol esters of various boronic acids, including those related to BoroGly-(+)-Pinanediol. This work is crucial for the synthesis of complex molecules and the development of new materials (Inglis, Woon, Thompson, & Schofield, 2010).

Bio-Based Chemical Production

  • The catalytic conversion of 2,3-butanediol (BDO) to important chemicals like methyl ethyl ketone (MEK) and 1,3-butadiene (BD) involves boron phosphate catalysts. This research supports the development of green routes for chemical production, utilizing bio-based feedstocks (Nikitina & Ivanova, 2016).

Boron Neutron Capture Therapy (BNCT)

  • The unique properties of boron-containing compounds, like those derived from BoroGly-(+)-Pinanediol, are being explored for their potential in boron neutron capture therapy (BNCT), a targeted cancer treatment method. This area of research highlights the versatility of boron in medical applications (Issa, Kassiou, & Rendina, 2011).

properties

IUPAC Name

[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7-,8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWJKKPSKPSEBE-CKEKPRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719321
Record name 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BoroGly-(+)-Pinanediol

CAS RN

877371-68-1
Record name 1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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